![molecular formula C19H15ClN6O3 B11277655 N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11277655.png)
N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor with different aryl amines. For example, the starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline can be synthesized from anthranilic acid . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding nitro or hydroxyl derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity against certain bacterial and viral infections. For example, similar triazoloquinazoline derivatives have demonstrated potent antibacterial and anti-HIV activities . Additionally, its unique structure makes it a valuable tool for studying the structure-activity relationships of triazolopyrimidine compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. For instance, similar compounds have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar triazolopyrimidine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C19H15ClN6O3 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15ClN6O3/c1-11-16(18(27)24-13-8-6-12(20)7-9-13)17(25-19(23-11)21-10-22-25)14-4-2-3-5-15(14)26(28)29/h2-10,17H,1H3,(H,24,27)(H,21,22,23) |
InChI Key |
RYRVRRXLUNKDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11277572.png)
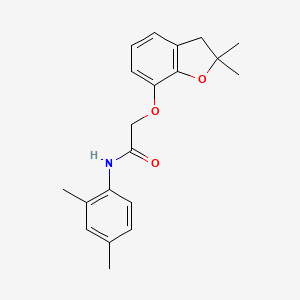
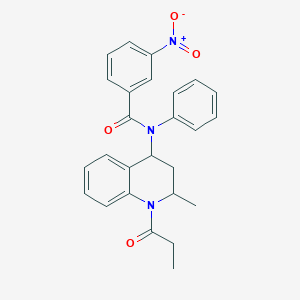
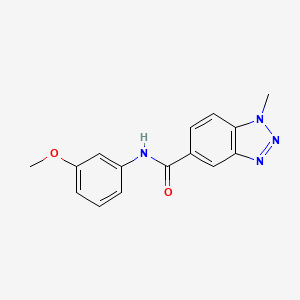

![{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11277609.png)
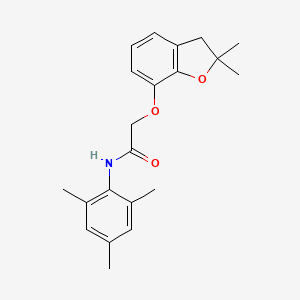

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11277616.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B11277622.png)
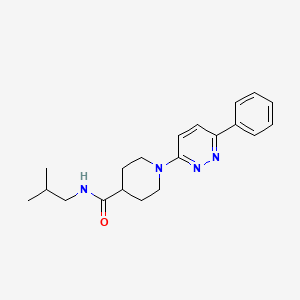
![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}quinolin-8-ol](/img/structure/B11277633.png)
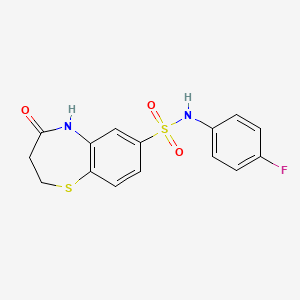
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11277642.png)
